(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Attachment of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Introduction of the Diethylamino-Substituted Phenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with diethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core, an indole moiety, and a diethylamino-substituted phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-3-24(4-2)16-9-11-17(12-10-16)25-21(26)20(28-22(25)27)13-15-14-23-19-8-6-5-7-18(15)19/h5-14,26H,3-4H2,1-2H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOFGTWDRTVRG-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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